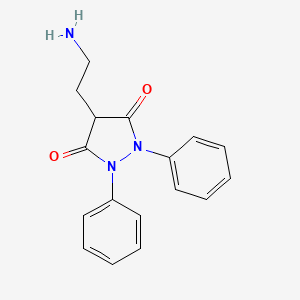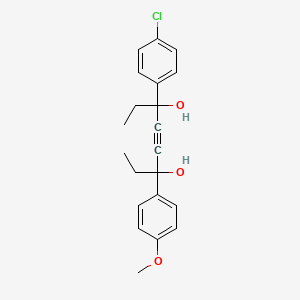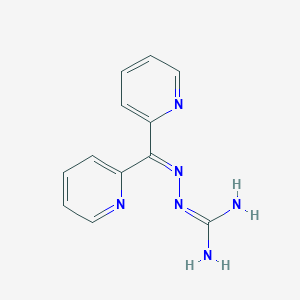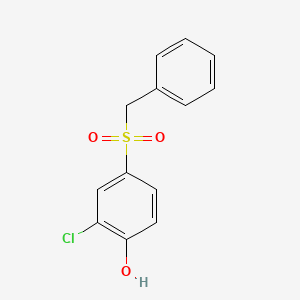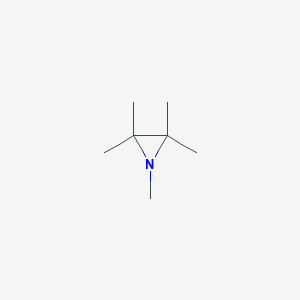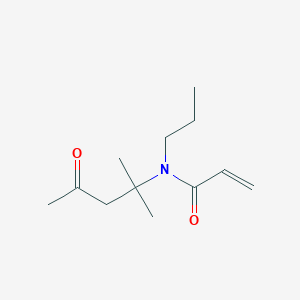![molecular formula C22H19N3O5 B14335972 6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) CAS No. 104182-08-3](/img/structure/B14335972.png)
6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound is a Schiff base derivative, which is characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to an aryl or alkyl group. Schiff bases are widely studied for their applications in various fields, including chemistry, biology, and materials science.
準備方法
The synthesis of 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
科学的研究の応用
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug design and development.
Industry: Utilized in the development of sensors and catalysts
作用機序
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the Schiff base structure act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biological pathways and molecular targets, leading to its observed biological activities .
類似化合物との比較
Similar compounds include other Schiff bases and nitro-substituted aromatic compounds. What sets 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Similar compounds include:
- 6,6’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methanylylidene)]bis(3-methoxyphenol)
- 2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) .
特性
CAS番号 |
104182-08-3 |
|---|---|
分子式 |
C22H19N3O5 |
分子量 |
405.4 g/mol |
IUPAC名 |
2,6-bis[[(2-hydroxyphenyl)methylideneamino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H19N3O5/c26-20-7-3-1-5-15(20)11-23-13-17-9-19(25(29)30)10-18(22(17)28)14-24-12-16-6-2-4-8-21(16)27/h1-12,26-28H,13-14H2 |
InChIキー |
PNVLWMUMHUFAFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NCC2=CC(=CC(=C2O)CN=CC3=CC=CC=C3O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
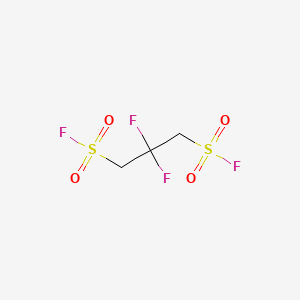

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
